molecular formula C15H14N2O6S B14634406 L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- CAS No. 53793-18-3

L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-

Cat. No.: B14634406
CAS No.: 53793-18-3
M. Wt: 350.3 g/mol
InChI Key: YXHATIWTAIZUER-LBPRGKRZSA-N
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Description

L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- is a chemical compound with the molecular formula C15H14N2O6S It is a derivative of phenylalanine, an essential amino acid, and features a nitrophenylsulfonyl group attached to the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- typically involves the reaction of L-phenylalanine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and bases like triethylamine for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenylalanine structure .

Scientific Research Applications

L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]- is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .

Properties

CAS No.

53793-18-3

Molecular Formula

C15H14N2O6S

Molecular Weight

350.3 g/mol

IUPAC Name

(2S)-2-[(2-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C15H14N2O6S/c18-15(19)12(10-11-6-2-1-3-7-11)16-24(22,23)14-9-5-4-8-13(14)17(20)21/h1-9,12,16H,10H2,(H,18,19)/t12-/m0/s1

InChI Key

YXHATIWTAIZUER-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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